Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate
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Overview
Description
Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate is an organic compound with a complex structure that includes a fluorine atom, a methyl ester group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form an amine. The amine is then subjected to a substitution reaction with a fluorinated reagent to introduce the fluorine atom. The final step involves esterification to form the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate
- 3-fluoro-4-[methyl(1-methylpiperidin-4-yl)amino]benzoic acid
- 3-fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile
Uniqueness
Methyl 3-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H19FN2O2 |
---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
methyl 3-fluoro-4-[(1-methylpiperidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C14H19FN2O2/c1-17-7-5-11(6-8-17)16-13-4-3-10(9-12(13)15)14(18)19-2/h3-4,9,11,16H,5-8H2,1-2H3 |
InChI Key |
MSDQLNDHTYRRCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=C(C=C2)C(=O)OC)F |
Origin of Product |
United States |
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